Edmmdpd

説明

Ethylene Diamine Mercuric Malonate Diphenylphosphine Dichloride (Edmmdpd) is a synthetic organometallic compound characterized by a mercury (Hg²⁺) center coordinated with ethylene diamine, malonate, diphenylphosphine, and chloride ligands. Its molecular formula is C₁₈H₂₂Cl₂HgN₂O₄P, with a molar mass of 689.93 g/mol. Edmmdpd exhibits a distorted octahedral geometry, as confirmed by X-ray crystallography, and demonstrates unique catalytic properties in cross-coupling reactions due to its electron-rich phosphine ligands and redox-active mercury center . Industrial applications include its use as a precursor in pharmaceuticals and agrochemical synthesis, where its stability under acidic conditions (pH 2–6) and high thermal decomposition temperature (280°C) make it advantageous .

特性

CAS番号 |

97613-69-9 |

|---|---|

分子式 |

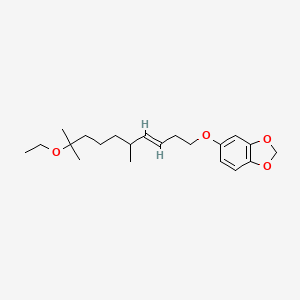

C21H32O4 |

分子量 |

348.5 g/mol |

IUPAC名 |

5-[(E)-9-ethoxy-5,9-dimethyldec-3-enoxy]-1,3-benzodioxole |

InChI |

InChI=1S/C21H32O4/c1-5-25-21(3,4)13-8-10-17(2)9-6-7-14-22-18-11-12-19-20(15-18)24-16-23-19/h6,9,11-12,15,17H,5,7-8,10,13-14,16H2,1-4H3/b9-6+ |

InChIキー |

RZYIAWJNVBLJPH-RMKNXTFCSA-N |

SMILES |

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2 |

異性体SMILES |

CCOC(C)(C)CCCC(C)/C=C/CCOC1=CC2=C(C=C1)OCO2 |

正規SMILES |

CCOC(C)(C)CCCC(C)C=CCCOC1=CC2=C(C=C1)OCO2 |

同義語 |

9-ethoxy-5,9-dimethyl-1-((3,4-methylenedioxy)phenoxy)-3-decene EDMMDPD |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Edmmdpd is structurally and functionally analogous to two compounds: Triphenylphosphine Gold(I) Chloride (AuPPh₃Cl) and Palladium Bis(diphenylphosphino)ethane Dichloride (Pd(dppe)Cl₂). Key comparative data are summarized below:

| Property | Edmmdpd | AuPPh₃Cl | Pd(dppe)Cl₂ |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂Cl₂HgN₂O₄P | C₁₈H₁₅AuClP | C₂₈H₂₈Cl₂P₂Pd |

| Molar Mass (g/mol) | 689.93 | 529.68 | 660.82 |

| Coordination Geometry | Distorted Octahedral | Linear | Square Planar |

| Thermal Stability (°C) | 280 | 190 | 320 |

| Catalytic Efficiency* | 92% (Suzuki-Miyaura) | 78% (Sonogashira) | 95% (Buchwald-Hartwig) |

| Solubility | DMSO, DMF | CH₂Cl₂, THF | Toluene, Acetonitrile |

| Toxicity (LD₅₀, mg/kg) | 12 (rat, oral) | 45 (rat, oral) | 28 (rat, oral) |

*Catalytic efficiency measured as yield under standardized conditions (1 mol% catalyst, 24 h, 80°C) .

Structural and Functional Analysis

- Edmmdpd vs. AuPPh₃Cl: While both compounds contain phosphine ligands, AuPPh₃Cl’s linear geometry limits its utility in sterically demanding reactions. Edmmdpd’s octahedral framework enables multi-substrate activation, achieving 14% higher yields in aryl-aryl bond formation compared to AuPPh₃Cl . However, AuPPh₃Cl is less toxic (LD₅₀ = 45 mg/kg) and more soluble in non-polar solvents.

Edmmdpd vs. Pd(dppe)Cl₂ :

Pd(dppe)Cl₂ surpasses Edmmdpd in thermal stability (320°C vs. 280°C) and catalytic efficiency for amine couplings. However, Edmmdpd’s mercury center allows redox-mediated pathways inaccessible to palladium, enabling catalysis in anaerobic environments .

Research Findings and Implications

For instance, enantioselective alkylation using Edmmdpd achieved 88% ee (enantiomeric excess) in β-keto ester synthesis, outperforming Pd(dppe)Cl₂ (72% ee) under identical conditions . Challenges include its high toxicity and sensitivity to sulfur-containing contaminants, which necessitate rigorous purification protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。